![molecular formula C13H18Cl3NO B1397534 2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 152009-38-6](/img/structure/B1397534.png)
2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1219972-68-5 . It has a molecular weight of 310.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17Cl2NO.ClH/c14-10-4-5-13 (12 (15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine atoms and the piperidine ring.Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H18Cl3NO . The average mass is 310.647 Da and the monoisotopic mass is 309.045410 Da .Scientific Research Applications
Drug Synthesis and Pharmaceutical Applications
Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of various classes of drugs . The presence of the piperidine ring in 2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride suggests its potential utility in the synthesis of novel pharmaceuticals. Its structural similarity to known pharmacophores could be exploited in the design of new therapeutic agents targeting central nervous system disorders, pain management, and other conditions where piperidine compounds are traditionally employed.
Chemical Synthesis
As a building block in organic synthesis, 2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride can be used to construct complex molecules. Its reactivity could be explored in various chemical reactions, including cyclization, cycloaddition, and multicomponent reactions, to synthesize novel compounds with potential applications in different fields of chemistry .
properties
IUPAC Name |
2-[2-(3,4-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-12-5-4-11(9-13(12)15)17-8-6-10-3-1-2-7-16-10;/h4-5,9-10,16H,1-3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWDPPCKUQBBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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